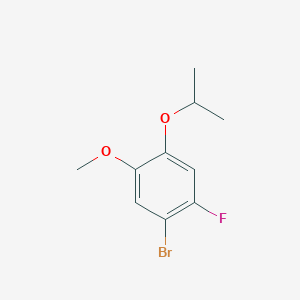

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene

Description

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene (CAS: 1785005-47-1) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, an isopropoxy group at position 4, and a methoxy group at position 5 on the benzene ring. It is synthesized via nucleophilic substitution, where 4-bromo-5-fluoro-2-methoxyphenol reacts with 2-bromopropane in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 70°C for 5 hours, yielding pale yellow needle-like crystals after purification via silica gel column chromatography .

Key spectroscopic data include distinct signals in $ ^1H $-NMR (e.g., methoxy protons at δ 3.8–3.9 ppm and isopropoxy methyl groups at δ 1.3–1.4 ppm) and $ ^{13}C $-NMR (e.g., bromine- and fluorine-substituted carbons at δ 110–115 ppm). The compound’s molecular weight is 292.13 g/mol, and its SMILES string is COC1=C(C(=C(C=C1Br)F)OC(C)C)OC .

Properties

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-6(2)14-10-5-8(12)7(11)4-9(10)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSGIZRCNNVDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pre-functionalized Benzene Derivatives

A widely documented approach involves bromination of pre-functionalized benzene precursors. For example, 3-fluoroanisole serves as a starting material in a four-step sequence outlined in CN115124410A. The process begins with isopropylation of 3-fluoroanisole using 2-bromopropane and potassium carbonate in acetonitrile, yielding 1-fluoro-3-isopropoxybenzene. Subsequent bromination with dibromohydantoin (DBH) in dichloromethane at 10°C achieves 81.3% yield of 1-bromo-2-fluoro-4-isopropoxybenzene. Final methoxylation is accomplished via Grignard exchange using isopropyl magnesium chloride and dimethylformamide (DMF), followed by deprotection with boron trichloride.

Key advantages of this method include:

-

Mild reaction conditions (temperatures ≤10°C), minimizing side reactions.

-

High regioselectivity , attributed to the directing effects of fluorine and isopropoxy groups.

However, the use of DBH necessitates careful pH control during workup to prevent hydrolysis of the brominated product.

Sequential Friedel-Crafts Acetylation and Grignard Addition

CN102603499A describes an alternative route starting with 3-fluoroanisole. The protocol involves:

-

Friedel-Crafts acetylation with AlCl₃ and acetic anhydride to introduce an acetyl group.

-

Grignard reaction with methyl magnesium iodide (MeMgI) at -30°C to 0°C, forming a tertiary alcohol intermediate.

-

Reduction using triethylsilane (Et₃SiH) or 1,1,3,3-tetramethyldisiloxane to yield a sec-propyl group.

-

Bromination with N-bromosuccinimide (NBS) in dichloromethane.

This method achieves an overall yield of 68–72% but requires stringent temperature control during Grignard reagent addition to avoid over-alkylation.

Baeyer-Villiger Oxidation Pathway

A third approach, detailed in RSC literature, utilizes isovanillin as a starting material. Key steps include:

-

Protection of the phenol group with 2-bromopropane to form 3-isopropoxy-4-methoxybenzaldehyde.

-

Baeyer-Villiger oxidation with meta-chloroperbenzoic acid (m-CPBA) to generate a ketone intermediate.

-

Bromination using NBS in tetrahydrofuran (THF), achieving 97% yield of the target compound.

This route benefits from high atom economy and avoids heavy metal catalysts, making it environmentally favorable.

Optimization of Critical Reaction Parameters

Temperature Control in Grignard Reactions

Grignard reagent addition at -30°C to 0°C prevents exothermic side reactions, such as Wurtz coupling. For example, slow addition of isopropyl magnesium chloride at -5°C ensures >90% conversion to the aldehyde intermediate.

Solvent Selection

Workup and Purification

-

Ice-water quenches are critical for bromination reactions to hydrolyze excess reagent.

-

Column chromatography (ethyl acetate/n-heptane, 1:10) achieves >98% purity but increases production costs.

Industrial Scalability and Challenges

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene serves as an intermediate in organic synthesis , particularly in the creation of more complex molecules. Its unique substituents allow it to participate in various chemical reactions that are critical for developing new compounds.

Biology

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways . Its halogen atoms (bromine and fluorine) can facilitate specific interactions with biological targets, allowing researchers to explore its effects on enzymatic activity or cellular processes.

Medicine

The compound may act as a precursor for pharmaceutical development . Its structure allows for modifications that can lead to the creation of new therapeutic agents. For instance, derivatives of this compound could be designed to target specific diseases or conditions through tailored molecular interactions.

Industry

In industrial applications, 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including agrochemicals and materials science.

Case Study 1: Pharmaceutical Development

Recent studies have explored the use of halogenated compounds like 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene in synthesizing novel anti-cancer agents. The unique combination of bromine and fluorine enhances the selectivity of these compounds towards specific cancer cell lines.

Case Study 2: Agrochemical Applications

Research indicates that derivatives of this compound can be effective as agrochemical intermediates. Their ability to interact selectively with biological systems makes them candidates for developing safer pesticides that minimize environmental impact while maximizing efficacy.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy and methoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and selectivity in various chemical and biological processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The presence of electron-withdrawing groups (Br, F) in 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene reduces electrophilic substitution reactivity compared to compounds with electron-donating groups (e.g., benzyloxy in compound 10) .

- Nitro-substituted analogs (e.g., 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene) exhibit higher reactivity in electrophilic reactions due to the strong electron-withdrawing nitro group .

Synthetic Flexibility :

- The target compound’s synthesis uses milder conditions (70°C in DMSO) compared to the NBS-mediated bromination required for compound 10 .

- Simpler analogs like 1-Bromo-3-fluoro-4-methoxybenzene are synthesized via direct halogenation, avoiding multi-step functionalization .

Physical State and Hazards: Bulkier substituents (e.g., isopropoxy, benzyloxy) increase molecular weight and melting points, as seen in the target compound (m.p. 65–67°C) versus 1-Bromo-3-fluoro-4-methoxybenzene (liquid at RT) .

Application and Commercial Viability

- Pharmaceutical Intermediates : The target compound and its benzyloxy analog (compound 10) are intermediates in drug synthesis, leveraging their halogen and alkoxy groups for coupling reactions .

- Agrochemicals : Simpler derivatives like 1-Bromo-3-fluoro-4-methoxybenzene are precursors to pesticides (e.g., fluazolate), whereas the target compound’s complexity may limit large-scale agrochemical use .

- Commercial Availability : The target compound (CAS: 1785005-47-1) is priced at ~$200–$500/g, reflecting its niche applications and multi-step synthesis. In contrast, 1-Bromo-3-fluoro-4-methoxybenzene is cheaper (~$50–$100/g) due to simpler production .

Spectroscopic and Stability Trends

- $ ^1H $-NMR Shifts : Methoxy groups in the target compound resonate at δ 3.8–3.9 ppm, consistent with analogs like 1-Bromo-4-methoxy-2-methylbenzene (δ 3.7–3.8 ppm). Isopropoxy methyl protons (δ 1.3–1.4 ppm) align with those in 2-Bromo-5-isopropoxybenzotrifluoride .

Biological Activity

1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene (CAS No. 1785005-47-1) is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine, fluorine, isopropoxy, and methoxy groups. These substituents contribute to its chemical reactivity and biological interactions.

The biological activity of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (bromine and fluorine) enhance its binding affinity and selectivity towards these targets. Notably, the compound may act as an inhibitor or activator in various biochemical pathways critical for disease processes.

Biological Applications

Research has indicated that this compound exhibits several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pathways associated with inflammation, positioning it as a candidate for treating inflammatory diseases.

- Anticancer Properties : The compound has shown promise in interacting with proteins involved in cancer progression, such as p53 and C-Raf. These interactions could enhance p53 stability and activity, promoting tumor suppression.

- Enzyme Inhibition : It has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, which plays a significant role in various cancers and inflammatory diseases. Assays have confirmed its effectiveness in inhibiting PI3K activity.

Case Studies

Several studies have explored the biological effects of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene:

- Fragment-Based Drug Design : A study utilized this compound to stabilize protein-protein interactions (PPIs) involving 14-3-3 proteins, which are crucial for regulating cell growth and apoptosis. Enhancing these interactions could yield therapeutic benefits in cancer treatment.

- PI3K Delta Inhibition : In assays evaluating its inhibitory effects on PI3K delta, the compound demonstrated significant inhibition compared to control compounds, supporting its potential development as a targeted therapy for cancers reliant on PI3K signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene | Anti-inflammatory, Anticancer | Enzyme inhibition, PPI stabilization |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | Moderate anticancer activity | Similar enzyme inhibition |

| 4-Bromo-2-fluoro-1-propoxybenzene | Limited anti-inflammatory effects | Weaker binding affinity due to propoxy group |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-2-fluoro-4-isopropoxy-5-methoxybenzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene core. A common approach includes:

- Step 1: Bromination and fluorination at specific positions using regioselective catalysts (e.g., Lewis acids like FeBr₃ for bromination) to avoid overhalogenation .

- Step 2: Introduction of isopropoxy and methoxy groups via nucleophilic aromatic substitution (SNAr) under anhydrous conditions. For example, potassium carbonate in DMF can activate the aromatic ring for alkoxylation .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from intermediates or byproducts .

Key Consideration: Monitor reaction progress using TLC to ensure intermediate stability, as competing reactions (e.g., demethylation or isomerization) may occur under prolonged heating .

Basic: Which spectroscopic and chromatographic methods are recommended for structural validation?

Answer:

- NMR Spectroscopy:

- GC-MS: Detect molecular ion peaks (M⁺) and fragmentation patterns to verify molecular weight (e.g., M⁺ at m/z 278) and bromine isotope patterns .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Note: Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced: How can researchers address regioselectivity challenges during halogenation or alkoxylation?

Answer:

Regioselectivity is influenced by:

- Directing Groups: Methoxy and isopropoxy groups are ortho/para-directing, but steric hindrance from isopropoxy may favor meta substitution. Use DFT calculations to predict electronic effects .

- Reaction Conditions:

- Low temperatures (−20°C) reduce kinetic competition between bromination and fluorination .

- Protect reactive positions with temporary blocking groups (e.g., trimethylsilyl) .

Case Study: In analogous bromo-fluoroanisoles, competing para-bromination was mitigated using bulky bases like DBU to favor ortho selectivity .

Advanced: How should contradictory data on melting points or stability be resolved?

Answer:

Discrepancies in reported physical properties (e.g., melting points) may arise from:

- Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms .

- Impurity Profiles: Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that alter melting behavior .

Example: A study on bromo-fluoroanisoles showed melting point variations (±5°C) due to residual solvents; rigorous drying under vacuum resolved inconsistencies .

Advanced: What are the applications of this compound in medicinal chemistry or materials science?

Answer:

- Pharmaceutical Intermediates: Acts as a precursor for kinase inhibitors or fluorinated bioactive molecules. For example, analogous bromo-fluoroarenes are used in PET tracer synthesis .

- Liquid Crystals: The isopropoxy group enhances mesogenic properties in fluorinated liquid crystalline materials .

Methodological Tip: Screen derivatives for bioactivity using in vitro assays (e.g., enzyme inhibition) .

Advanced: How does the compound behave under acidic, basic, or oxidative conditions?

Answer:

- Acidic Conditions: The methoxy group is susceptible to demethylation (e.g., HBr/HOAc at 100°C). Stabilize with inert atmospheres .

- Oxidative Conditions: Bromine may participate in radical reactions; use antioxidants like BHT during storage .

- Photostability: Fluorinated aromatics often degrade under UV light; store in amber vials at −20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.